2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine
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Overview
Description
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with only the pyridine ring.
Cyclopropylamine: Contains the cyclopropyl group but lacks the heterocyclic structure.
Pyrido[2,3-B]pyrazine: The parent compound without the chlorine and cyclopropyl substitutions.
Uniqueness
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is unique due to its combination of the chlorine atom and cyclopropyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BYVPFXQQARCJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC(=CN=C3N=C2)Cl |
Origin of Product |
United States |
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